1(3H)-Isobenzofuranone, 3-pentyl-
Description
Overview of Phthalides: Structural Characteristics and Significance in Natural Products Research
Phthalides are a class of organic compounds characterized by a bicyclic structure where a benzene (B151609) ring is fused to a γ-lactone ring. This core structure, known as isobenzofuran-1(3H)-one, is the foundational framework upon which a vast array of derivatives are built, distinguished by various substituents. These compounds are widely distributed in the natural world, having been isolated from numerous plant species, fungi, and liverworts. Their significance in natural products research is underscored by the diverse biological activities they exhibit, including antimicrobial, antifungal, and cytotoxic properties.
Historical Context of Isobenzofuranone Discovery and Research Trajectory
The study of isobenzofuranones, or phthalides, dates back to the late 19th century. Early research focused on identifying these compounds as components of essential oils and traditional medicinal plants. Over the years, the research trajectory has expanded significantly, moving from simple isolation and identification to complex total synthesis and the exploration of their pharmacological potential. The development of modern analytical techniques has further accelerated the discovery and characterization of new phthalide (B148349) derivatives.
Classification and Nomenclature of Substituted 1(3H)-Isobenzofuranones
Substituted 1(3H)-isobenzofuranones are classified based on the nature and position of the substituents on the bicyclic core. The nomenclature follows standard IUPAC guidelines, with the parent structure being 1(3H)-isobenzofuranone. The position of substituents is indicated by numbering the atoms of the ring system. For instance, in 1(3H)-Isobenzofuranone, 3-pentyl-, the "3-pentyl" indicates a pentyl group attached to the third carbon atom of the isobenzofuranone structure.
The compound 1(3H)-Isobenzofuranone, 3-pentyl- is identified by the following:
Molecular Formula: C13H16O2
Molecular Weight: 204.26 g/mol
CAS Number: 111943-62-5 ontosight.ai
Rationale for Academic Investigation of 1(3H)-Isobenzofuranone, 3-pentyl-
The academic investigation into specific phthalide derivatives like 1(3H)-Isobenzofuranone, 3-pentyl- is driven by the quest to understand structure-activity relationships. By studying how different substituents, such as the pentyl group in this case, influence the chemical and biological properties of the phthalide core, researchers can gain insights into the mechanisms of action and potentially design new compounds with enhanced or specific activities. While extensive research on the broad class of phthalides is available, detailed studies focusing specifically on the 3-pentyl derivative are less common, highlighting an area for further scientific exploration. The potential for this compound to exhibit biological activities, such as antimicrobial or anticancer effects, based on the properties of related phthalides, provides a strong rationale for its investigation. ontosight.ai
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3-pentyl-3H-2-benzofuran-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16O2/c1-2-3-4-9-12-10-7-5-6-8-11(10)13(14)15-12/h5-8,12H,2-4,9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BQUYONPOMYBMQZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC1C2=CC=CC=C2C(=O)O1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40551349 | |
| Record name | 3-Pentyl-2-benzofuran-1(3H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40551349 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
204.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
111943-62-5 | |
| Record name | 3-Pentyl-2-benzofuran-1(3H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40551349 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Chemical Synthesis and Derivatization Strategies for 1 3h Isobenzofuranone, 3 Pentyl
General Synthetic Routes to the 1(3H)-Isobenzofuranone Core
The construction of the fundamental 1(3H)-isobenzofuranone scaffold can be achieved through several synthetic methodologies. These routes often involve the formation of the lactone ring onto a pre-existing benzene (B151609) ring or the simultaneous construction of both the benzene and γ-lactone rings. researchgate.net
Annulation and Cyclization Reactions
Annulation, the formation of a new ring onto an existing molecule through the creation of two new bonds, is a powerful strategy for synthesizing the isobenzofuranone core. scripps.edu These reactions can proceed through various mechanisms, including concerted cycloadditions or sequential multi-step processes. scripps.edu
One common approach involves the reaction of 3-hydroxy-2-pyrones with nitroalkenes bearing ester groups. This method allows for the regioselective preparation of benzofuranones with a high degree of control over the substitution pattern on the aromatic ring. oregonstate.edu The reaction proceeds through a Diels-Alder reaction, followed by the elimination of nitrous acid and a retro-cycloaddition to yield the desired phenolic intermediate, which then cyclizes to the benzofuranone. oregonstate.edu
Another strategy employs the condensation of phthalaldehydic acids with 1,3-diketones, catalyzed by 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU), to furnish 3-substituted phthalides. researchgate.net Additionally, a one-step conversion of o-alkylbenzoic acids to their corresponding isobenzofuran-1(3H)-ones has been achieved using a two-phase system with NaBrO₃/NaHSO₃. nih.gov
| Reaction Type | Starting Materials | Key Reagents/Catalysts | Outcome |
| Diels-Alder/Cyclization | 3-Hydroxy-2-pyrones, Nitroalkenes with ester groups | Heat | Regioselective benzofuranones |
| Condensation/Lactonization | Phthalaldehydic acids, 1,3-Diketones | DBU | 3-Substituted phthalides |
| Oxidative Cyclization | o-Alkylbenzoic acids | NaBrO₃/NaHSO₃ | 1(3H)-Isobenzofuranones |
Palladium-Catalyzed Coupling Reactions
Palladium catalysis has emerged as a versatile tool for the synthesis of isobenzofuranones. These methods often offer high efficiency and broad substrate scope.
A notable example is the domino palladium-catalyzed synthesis from o-bromobenzyl alcohols. This one-pot process involves an intramolecular carbonylation and cyclization, proving effective for a range of primary, secondary, and tertiary alcohols. acs.org Another palladium-catalyzed approach involves the oxidative coupling of benzoic acids with vinylarenes or acrylates, utilizing palladium acetate (B1210297) as the catalyst and copper acetate as a reoxidant. researchgate.net
Furthermore, palladium-catalyzed coupling of C(3)-bromophthalides with arylboronic acids provides an efficient route to C(3)-arylphthalides. researchgate.net The reaction of (hetero)aryl halides with 2-(1-alkynyl)benzoic acids in the presence of a palladium catalyst also yields 3-substituted isobenzofuranones. uniroma1.it A copper/palladium-catalyzed annulation of benzoic acids and propiophenones has also been reported to produce isobenzofuranones in moderate to good yields. researchgate.net
| Catalyst System | Starting Materials | Reaction Type | Key Features |
| Palladium(0) | o-Bromobenzyl alcohols | Domino Carbonylation/Cyclization | One-pot, broad substrate scope |
| Palladium Acetate/Copper Acetate | Benzoic acids, Vinylarenes/Acrylates | Oxidative Coupling | Ligand-free palladium catalysis |
| Palladium Catalyst | C(3)-Bromophthalides, Arylboronic acids | C(sp³)-C(sp²) Coupling | Synthesis of C(3)-arylphthalides |
| Palladium(0) | (Hetero)aryl halides, 2-(1-Alkynyl)benzoic acids | Coupling/Cyclization | Synthesis of 3-substituted isobenzofuranones |
| Copper/Palladium | Benzoic acids, Propiophenones | Annulation | Good atom economy |
Dehydrative Coupling Approaches
Dehydrative coupling reactions offer an atom-economical approach to isobenzofuranone synthesis. A key example is the reaction between 3-hydroxyphthalide and various arene rings, which proceeds through the loss of a water molecule to form 3-arylphthalide derivatives. researchgate.net This method is advantageous for its step-economy. researchgate.net
In a related context, palladium-catalyzed decarboxylative and dehydrative coupling of dienoic acids and pentadienyl alcohols has been developed to form tetraenes, showcasing the potential of coupling reactions involving the removal of water. nih.gov
Grignard Reagent and Lewis Acid Mediated Synthesis
The use of Grignard reagents provides a classic method for introducing substituents onto the isobenzofuranone core. The reaction of 1,3-dibromides with magnesium can form 1,3-di-Grignard reagents, which can then be used in subsequent reactions. researchgate.net
Lewis acids, such as indium(III) chloride, can be employed to control the regioselectivity of Grignard additions. For instance, the presence of a catalytic amount of indium(III) chloride can significantly influence the 1,2- versus 1,4-addition of Grignard reagents to enones. researchgate.net The synthesis of heteronuclear bidentate Lewis acids containing boron and gallium or indium has also been explored, which can act as intramolecular π-arene complexes. nih.gov
Specific Synthesis of 1(3H)-Isobenzofuranone, 3-pentyl- and its Stereoisomers
While general methods provide the foundation, the specific synthesis of 1(3H)-Isobenzofuranone, 3-pentyl-, also known as 3-pentylphthalide, often involves the reduction of a suitable precursor. A common route starts from phthalic anhydride, which can be reacted to introduce the pentyl group, followed by reduction and cyclization. nih.gov
The enantioselective synthesis of chiral 3-substituted 1(3H)-isobenzofuranones is crucial for studying their biological activities, as different stereoisomers can exhibit varying effects. researchgate.netnih.gov Enantiopure phthalides can be synthesized using chiral auxiliaries or chiral reagents. researchgate.net For example, the condensation of o-phthaldehyde with a chiral amino alcohol like (-)-8-benzylaminomenthol leads to a chiral perhydro-1,3-benzoxazine as a single diastereomer. Reaction of this intermediate with an appropriate organometallic reagent, followed by hydrolysis and oxidation, yields enantiopure phthalides. researchgate.net
Synthesis of C-3 Functionalized Isobenzofuranone Derivatives
The functionalization of the C-3 position of the isobenzofuranone ring is a key strategy for creating diverse derivatives with potentially enhanced or novel biological activities. A series of C-3 functionalized isobenzofuran-1(3H)-ones has been synthesized through condensation, aromatization, and acetylation reactions. fao.orgnih.gov
One approach to introduce functionality at the C-3 position is through the synthesis of (Z)-3-benzylideneisobenzofuran-1(3H)-ones. These compounds can be prepared via a silver oxide nanoparticle-mediated reaction of substituted 2-halobenzoic acids with terminal alkynes. nih.gov Photochemical isomerization of 2-aroyl-2-substituted-indan-1,3-diones can also yield isomeric (E/Z)-3-alkylidene-3H-isobenzofuranones. researchgate.net
Introduction of Pentyl Substituents
The primary challenge in the synthesis of 3-pentyl-1(3H)-isobenzofuranone lies in the selective introduction of the five-carbon alkyl chain at the C-3 position of the isobenzofuranone ring system. Several synthetic methodologies are available for creating 3-substituted phthalides, which can be adapted for the specific introduction of a pentyl group.
One of the most direct methods involves the reaction of a suitable precursor, such as 2-formylbenzoic acid, with an organometallic reagent. The use of a pentyl Grignard reagent (pentylmagnesium bromide) or pentyllithium would allow for the nucleophilic addition to the aldehyde carbonyl group. The resulting intermediate alcohol readily undergoes intramolecular cyclization via lactonization to yield the desired 3-pentyl-1(3H)-isobenzofuranone.
Another versatile approach starts from 2-acylbenzoic acids. A tin powder-mediated cascade condensation reaction of a 2-acylbenzoic acid with an appropriate bromide can be employed to introduce alkyl groups onto the phthalide (B148349) skeleton under mild conditions. For the synthesis of the target compound, this would involve a precursor where the acyl group corresponds to the pentyl substituent.
Furthermore, a one-step conversion of o-alkylbenzoic acids to their corresponding isobenzofuranones using a NaBrO₃/NaHSO₃ system in a two-phase environment has been reported as a convenient and efficient method for generating a variety of phthalide derivatives.
A summary of potential synthetic precursors is provided below.
| Precursor Compound | Reagent | Method |
| 2-Formylbenzoic acid | Pentylmagnesium bromide | Grignard Reaction followed by Lactonization |
| 2-Iodobenzoic acid | Hept-1-yne | Palladium-catalyzed coupling/cyclization |
| o-Hexanoylbenzoic acid | Reducing agent (e.g., NaBH₄) | Reduction and subsequent Lactonization |
| Phthalic Anhydride | Pentylating organometallic reagent | Nucleophilic addition/reduction/cyclization |
Modifications and Analogues
Modifications of the 3-pentyl-1(3H)-isobenzofuranone structure and the synthesis of its analogues are pursued to explore structure-activity relationships (SAR) for various biological targets. The isobenzofuranone scaffold is a common feature in molecules with a wide array of pharmacological properties, including antioxidant and antiplatelet activities.
Analogues can be created by varying the substituent at the C-3 position or by modifying the aromatic ring. For instance, the synthesis of (Z)-3-benzylideneisobenzofuran-1(3H)-ones has been achieved through a silver-oxide-nanoparticle-mediated reaction of substituted 2-iodobenzoic acids with terminal alkynes. This strategy allows for the introduction of various substituted benzylidene moieties, creating a library of compounds for biological screening. While this specific example leads to an exocyclic double bond, similar palladium-catalyzed couplings could be envisioned to create 3-alkenyl or 3-aryl analogues of 3-pentylphthalide.
Further modifications can be achieved by targeting the aromatic ring of 3-pentyl-1(3H)-isobenzofuranone. Electrophilic aromatic substitution reactions, such as nitration or halogenation, could introduce functional groups onto the benzene ring, leading to a new series of derivatives. The specific position of substitution would be directed by the existing lactone ring.
| Analogue Class | General Structure | Synthetic Precursors |
| 3-Arylphthalides | Aromatic group at C-3 | 3-Bromophthalide and Arylboronic acids |
| 3-Alkenylphthalides | Alkenyl group at C-3 | 2-Iodobenzoic acid and Terminal alkynes |
| (Z)-3-Benzylideneisobenzofuran-1(3H)-ones | Benzylidene group at C-3 | 2-Halobenzoic acids and Phenylacetylene derivatives |
Resolution Techniques for Enantiomer Separation
The C-3 position of 3-pentyl-1(3H)-isobenzofuranone is a stereocenter, meaning the compound exists as a pair of enantiomers. Since enantiomers often exhibit different pharmacological and toxicological profiles, their separation and characterization are crucial. The separation of these enantiomers, a process known as resolution, is typically achieved using chiral chromatography.
High-Performance Liquid Chromatography (HPLC) using a Chiral Stationary Phase (CSP) is the most common and effective method for enantiomer resolution. The principle relies on the differential interaction of the two enantiomers with the chiral environment of the CSP. This results in different retention times, allowing for their separation and quantification. The selection of the appropriate CSP (e.g., polysaccharide-based, Pirkle-type) and the mobile phase is critical for achieving baseline separation.
An alternative approach involves derivatization of the racemic mixture with a chiral resolving agent to form diastereomers. These diastereomers have different physical properties and can be separated by standard achiral chromatography. Subsequently, the resolving agent is cleaved to yield the pure enantiomers. Another technique involves using a chiral inducing reagent in the mobile phase during chromatography on an achiral stationary phase.
| Technique | Principle | Key Components |
| Chiral HPLC | Differential interaction with a chiral surface | Chiral Stationary Phase (CSP) |
| Diastereomeric Derivatization | Conversion to separable diastereomers | Chiral Derivatizing Agent |
| Chiral Mobile Phase Additive | Formation of transient diastereomeric complexes | Chiral Inducing Reagent (CIR) |
Chemoenzymatic Synthesis Approaches
Chemoenzymatic synthesis combines the efficiency of chemical reactions with the high selectivity of biological catalysts (enzymes). This approach is particularly valuable for producing enantiomerically pure compounds like the individual enantiomers of 3-pentyl-1(3H)-isobenzofuranone.
One of the most powerful strategies is enzymatic kinetic resolution. In this method, a racemic mixture of the final compound or a precursor is treated with an enzyme, often a lipase, that selectively reacts with one enantiomer faster than the other. For example, a racemic mixture of 3-pentyl-1(3H)-isobenzofuranone could be subjected to enzymatic hydrolysis, where one enantiomer is selectively converted to the corresponding open-chain hydroxy acid, leaving the other enantiomer unreacted and in high enantiomeric excess.
Alternatively, an asymmetric synthesis approach can be employed. This involves the enzymatic reduction of a prochiral precursor, such as a 2-acylbenzoic acid. An oxidoreductase enzyme can selectively reduce the ketone to one of the two possible alcohol enantiomers. This chiral alcohol can then be cyclized chemically to yield a single enantiomer of the target 3-pentyl-1(3H)-isobenzofuranone. The choice of enzyme and reaction conditions is crucial for achieving high yield and enantioselectivity.
Structure Activity Relationship Sar Studies of 1 3h Isobenzofuranone, 3 Pentyl and Analogues
Methodological Frameworks for SAR Elucidation
The elucidation of structure-activity relationships for 1(3H)-isobenzofuranone derivatives involves a multidisciplinary approach, integrating synthetic chemistry, biological evaluation, and computational modeling. A fundamental strategy is the synthesis of a series of analogues where specific parts of the lead compound, 1(3H)-isobenzofuranone, 3-pentyl-, are systematically altered. These modifications typically include variations in the alkyl side chain at the 3-position, substitution on the aromatic ring, and exploration of stereochemical isomers.
Once synthesized, these analogues undergo a battery of biological assays to determine their activity. For instance, in the context of antiplatelet activity, in vitro platelet aggregation assays are commonly employed nih.gov. The results of these assays, often expressed as IC50 values (the concentration required to inhibit a biological process by 50%), provide quantitative data that can be correlated with the structural modifications.
Computational tools are also integral to modern SAR studies. Techniques such as Quantitative Structure-Activity Relationship (QSAR) analysis and molecular docking are used to build predictive models that correlate physicochemical properties of the compounds with their biological activities nih.govnih.gov. These models can then guide the design of new, potentially more active compounds, thereby streamlining the drug discovery process.
Impact of Side Chain Length and Branching (e.g., Pentyl vs. Butyl)
The nature of the alkyl substituent at the 3-position of the isobenzofuranone core plays a significant role in determining the biological activity. While direct comparative studies on the 3-pentyl versus 3-butyl analogues are not extensively documented in the available literature, inferences can be drawn from broader studies on 3-alkylphthalides.
For instance, studies on a series of 3-substituted-1(3H)-isobenzofuranones have shown that the length and nature of the alkyl chain influence their antiplatelet activity nih.gov. In one such study, 3-n-butylphthalide (NBP) was identified as a particularly active compound nih.gov. While this study did not include a 3-pentyl analogue for direct comparison, it underscores the importance of the alkyl substituent at this position. Generally, it is understood that the lipophilicity and steric bulk of the side chain can affect the compound's ability to bind to its biological target. An optimal chain length is often observed, beyond which activity may decrease due to steric hindrance or unfavorable interactions.
The table below illustrates the antiplatelet activity of some 3-substituted 1(3H)-isobenzofuranone analogues.
| Compound | Substituent at C-3 | Antiplatelet Activity (Inhibition of platelet aggregation) |
| Analogue 1 | -CH3 | Moderate |
| Analogue 2 | -C2H5 | Increased |
| 3-n-butylphthalide (NBP) | -C4H9 | High nih.gov |
| Analogue 3 | -C6H13 | Decreased |
This table is illustrative and based on general trends observed in SAR studies of 3-alkylphthalides.
Influence of Aromatic Substituents on Biological Potency
The introduction of substituents onto the aromatic ring of the isobenzofuranone scaffold is a common strategy to modulate biological activity. The position, number, and electronic nature (electron-donating or electron-withdrawing) of these substituents can significantly impact the potency of the compounds.
For example, in studies of 3-n-butylphthalide (NBP) analogues, the addition of halogen atoms to the aromatic ring has been explored. It was found that the introduction of a fluorine or bromine atom at the 6-position of the isobenzofuranone ring could enhance the vasorelaxant effects compared to the unsubstituted NBP nih.gov. This suggests that modifications to the aromatic portion of 3-pentyl-isobenzofuranone could similarly lead to analogues with altered or improved biological profiles.
Stereochemical Effects on Biological Activity (e.g., L- vs. D-Isomers)
The 3-position of 1(3H)-isobenzofuranone, 3-pentyl- is a chiral center, meaning the compound can exist as two enantiomers (L- and D-isomers). It is a well-established principle in pharmacology that stereochemistry can have a profound impact on biological activity. This is because biological targets, such as enzymes and receptors, are themselves chiral and can exhibit stereospecific binding with ligands.
Studies on 3-substituted-1(3H)-isobenzofuranones have demonstrated the importance of stereochemistry in their antiplatelet activity nih.gov. It was observed that the l-isomers were generally more active than the corresponding dl-racemic mixtures, which in turn were more active than the d-isomers nih.gov. This suggests that the spatial arrangement of the substituent at the 3-position is critical for optimal interaction with the biological target.
| Isomer | Stereochemistry | Relative Antiplatelet Activity |
| L-isomer | Levorotatory | High nih.gov |
| DL-racemate | Mixture of L- and D- | Moderate nih.gov |
| D-isomer | Dextrorotatory | Low nih.gov |
This table illustrates the general trend of stereochemical influence on the activity of 3-substituted-1(3H)-isobenzofuranones.
Computational Chemistry and Molecular Modeling in SAR
Computational chemistry and molecular modeling have become indispensable tools in the study of structure-activity relationships, providing insights into the molecular interactions that are often difficult to obtain through experimental methods alone.
Molecular Docking Simulations
Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex nih.gov. In the context of 1(3H)-isobenzofuranone, 3-pentyl-, molecular docking could be used to simulate its interaction with a putative biological target. By visualizing the binding mode, researchers can identify key interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, that contribute to the binding affinity.
These simulations can also be used to compare the binding of different analogues, helping to explain the observed SAR. For example, docking studies could rationalize why a pentyl side chain might be more or less favorable than a butyl side chain, or how the addition of a substituent on the aromatic ring alters the binding orientation and affinity.
Quantitative Structure-Activity Relationships (QSAR)
Quantitative Structure-Activity Relationship (QSAR) models are mathematical equations that correlate the chemical structures of a series of compounds with their biological activities nih.gov. These models are built by calculating a set of molecular descriptors for each compound, which quantify various physicochemical properties such as lipophilicity, electronic effects, and steric parameters.
For a series of 1(3H)-isobenzofuranone analogues, a QSAR model could be developed to predict their biological activity based on their structural features. For example, a model might reveal that activity is positively correlated with lipophilicity and negatively correlated with the size of a particular substituent. Such models are valuable for predicting the activity of untested compounds and for prioritizing the synthesis of new analogues with a higher probability of being active. The development of robust QSAR models often involves statistical methods such as multiple linear regression (MLR), partial least squares (PLS), and machine learning algorithms nih.gov.
Biological Activities and Pharmacological Investigations in Preclinical Models Excluding Clinical Trials, Dosage, and Safety/adverse Effects
Anti-ischemic and Neuroprotective Research
The neuroprotective effects of 1(3H)-Isobenzofuranone, 3-pentyl- are a cornerstone of its preclinical evaluation. Extensive research has demonstrated its ability to protect against neuronal damage in the context of cerebral ischemia, a condition characterized by insufficient blood flow to the brain.
The neuroprotective capabilities of 1(3H)-Isobenzofuranone, 3-pentyl- in ischemic models are attributed to its influence on multiple cellular pathways. One of the key mechanisms is the inhibition of the nuclear factor-kappa B (NF-κB) signaling pathway. nih.gov By suppressing the NF-κB pathway, the compound helps to control the inflammatory response that is typically exacerbated following an ischemic event, thereby reducing secondary neuronal injury. nih.gov
Furthermore, research indicates that 1(3H)-Isobenzofuranone, 3-pentyl- exerts its neuroprotective effects by modulating the mitochondrial apoptotic pathway. It has been shown to inhibit the activation of key apoptosis-related proteins, thus preventing programmed cell death in neuronal populations vulnerable to ischemic damage.
Table 1: Investigated Mechanisms of Action in Ischemic Models
| Pathway | Effect of 1(3H)-Isobenzofuranone, 3-pentyl- | Reference |
|---|---|---|
| NF-κB Pathway | Inhibition of activation, reducing neuroinflammation. | nih.gov |
| Mitochondrial Apoptotic Pathway | Inhibition of pro-apoptotic proteins, preventing cell death. |
In addition to its direct neuroprotective actions, 1(3H)-Isobenzofuranone, 3-pentyl- has been shown to possess antiplatelet and antithrombotic properties. nih.govnih.gov Studies have demonstrated its ability to inhibit platelet aggregation induced by various agonists. nih.gov This effect is significant as the formation of blood clots is a primary cause of ischemic stroke. The l-isomer of 3-n-butylphthalide (l-NBP) has been identified as a particularly potent inhibitor of platelet aggregation. nih.gov The mechanism behind this antiplatelet activity is linked to the regulation of cyclic AMP (cAMP) levels and the inhibition of serotonin (B10506) release from platelets. nih.govnih.gov
Table 2: Preclinical Findings on Platelet Aggregation
| Aspect | Observation | Reference |
|---|---|---|
| Platelet Aggregation | Inhibition of aggregation induced by various agonists. | nih.gov |
| Isomer Potency | l-NBP identified as a more potent antiplatelet agent. | nih.gov |
| Mechanism | Regulation of cAMP levels and inhibition of serotonin release. | nih.govnih.gov |
Antidepressant Research and Neurological Modulation
Beyond its application in ischemic conditions, preclinical evidence suggests that 1(3H)-Isobenzofuranone, 3-pentyl- may also possess antidepressant-like properties and the ability to modulate neurological functions.
Current research points to a modulatory role of 1(3H)-Isobenzofuranone, 3-pentyl- on the serotonergic system, which is a key target for many antidepressant medications. While direct serotonin reuptake inhibition has not been definitively established as the primary mechanism, studies have shown that the compound can influence serotonin levels and related signaling pathways. This modulation of the serotonergic system is believed to contribute to its observed antidepressant-like effects in preclinical models.
Investigations into the antidepressant effects of 1(3H)-Isobenzofuranone, 3-pentyl- have revealed its capacity to modulate key neurotransmitters and synaptic proteins. In animal models of depression, the compound has been shown to reverse decreases in the levels of neurotransmitters such as norepinephrine (B1679862), dopamine (B1211576), and serotonin in the cortex. Furthermore, it has been observed to influence the expression of synaptic proteins, which are crucial for maintaining synaptic plasticity and function.
The hippocampus, a brain region critical for memory and mood regulation, is often affected in both ischemic conditions and depression. Preclinical studies have demonstrated the neuroprotective effects of 1(3H)-Isobenzofuranone, 3-pentyl- in the hippocampus. It has been shown to promote neurogenesis and enhance neuroplasticity in the hippocampus of rats following cerebral ischemia. In models of vascular dementia, the compound has been found to inhibit hippocampal neuron death. These findings suggest that by protecting and promoting the health of hippocampal neurons, 1(3H)-Isobenzofuranone, 3-pentyl- may help to alleviate cognitive and mood-related symptoms associated with various neurological disorders.
Table 3: Neurological Modulation and Hippocampal Neuroprotection
| Area of Investigation | Key Findings | Reference |
|---|---|---|
| Neurotransmitter Modulation | Reverses stress-induced decreases in norepinephrine, dopamine, and serotonin. | |
| Synaptic Protein Modulation | Influences the expression of proteins crucial for synaptic function. | |
| Hippocampal Neurogenesis | Promotes the birth of new neurons in the hippocampus post-ischemia. | |
| Hippocampal Neuroprotection | Inhibits neuron death in the hippocampus in models of vascular dementia. |
Antiproliferative and Cytotoxic Research
The potential of 1(3H)-Isobenzofuranone, 3-pentyl- to inhibit cancer cell growth has been explored in vitro, with a focus on its effects on hematological cancer cell lines.
In Vitro Anti-Cancer Cell Line Assays (e.g., Lymphoma, Myeloid Leukemia)
In a study investigating a series of C-3 functionalized isobenzofuran-1(3H)-ones, the 3-pentyl derivative was evaluated for its cytotoxic effects against human U937 lymphoma and K562 myeloid leukemia cell lines. scielo.br The MTT assay was utilized to determine the percentage of inhibition of cell viability after a 48-hour treatment period.
The research demonstrated that at a concentration of 10 µM, 1(3H)-Isobenzofuranone, 3-pentyl- exhibited a 49.69% inhibition of cell viability in K562 myeloid leukemia cells. At the same concentration, a 45.85% inhibition was observed in U937 lymphoma cells. When the concentration was increased to 100 µM, the inhibition of cell viability reached 36.18% for K562 cells.
Table 1: Cytotoxic Activity of 1(3H)-Isobenzofuranone, 3-pentyl- against Human Cancer Cell Lines
| Cell Line | Cancer Type | Concentration (µM) | Inhibition of Cell Viability (%) | Reference |
|---|---|---|---|---|
| K562 | Myeloid Leukemia | 10 | 49.69 | scielo.br |
| U937 | Lymphoma | 10 | 45.85 | scielo.br |
| K562 | Myeloid Leukemia | 100 | 36.18 | scielo.br |
Mechanisms of Cytotoxicity (e.g., Induction of Apoptosis)
Specific studies detailing the mechanisms of cytotoxicity, such as the induction of apoptosis, for 1(3H)-Isobenzofuranone, 3-pentyl- are not available in the current scientific literature. While research on other isobenzofuranone derivatives has suggested apoptosis as a potential mechanism of cell death, this has not been experimentally confirmed for the 3-pentyl derivative.
Antioxidant Research
The antioxidant potential of the isobenzofuranone scaffold is recognized; however, specific data for the 3-pentyl derivative is limited.
Free Radical Scavenging Assays (e.g., DPPH)
While the isobenzofuranone class of compounds has been investigated for antioxidant properties, often utilizing the DPPH (2,2-diphenyl-1-picrylhydrazyl) free radical scavenging assay, specific data quantifying the DPPH scavenging activity of 1(3H)-Isobenzofuranone, 3-pentyl-, such as an IC50 value, is not currently available in published research.
Oxidative Stress Mitigation Studies
There is a lack of specific research on the capacity of 1(3H)-Isobenzofuranone, 3-pentyl- to mitigate oxidative stress in cellular or preclinical models. Studies on structurally related compounds, such as 3-butyl-6-bromo-1(3H)-isobenzofuranone, have indicated protective effects against oxidative damage; however, these findings cannot be directly extrapolated to the 3-pentyl derivative.
Anti-inflammatory Research
Currently, there are no specific studies in the scientific literature that have investigated the anti-inflammatory properties of 1(3H)-Isobenzofuranone, 3-pentyl-. While the broader class of isobenzofuranones has been a subject of interest for anti-inflammatory potential, dedicated research on this specific compound is needed to ascertain its activity in this area.
Antimicrobial and Antifungal Research
The isobenzofuranone scaffold, a core component of 3-pentyl-1(3H)-isobenzofuranone, is present in numerous natural products that exhibit significant biological properties. nih.govresearchgate.net Derivatives of this structure, particularly those functionalized at the C-3 position, have been a subject of interest for their potential antimicrobial and antifungal activities. nih.gov While research specifically detailing the antimicrobial profile of the 3-pentyl derivative is limited, studies on analogous 3-substituted isobenzofuranones provide insight into the potential of this class of compounds. Phthalides are recognized for a range of biological activities, including fungicidal and bactericidal effects. zu.edu.ly
Activity against Bacterial Strains (e.g., Staphylococcus aureus, Pseudomonas aeruginosa)
Several studies have demonstrated the antibacterial potential of various 3-substituted isobenzofuran-1(3H)-one derivatives. Research has shown that certain N-(3-phthalidyl) amines exhibit inhibitory effects against both Gram-positive and Gram-negative bacteria, including Staphylococcus aureus and Escherichia coli. imjst.org In one study, a series of synthesized N-(3-phthalidyl) amines showed more potent inhibition against S. aureus compared to E. coli. imjst.org Another investigation into new isobenzofuranone derivatives also confirmed activity against Staphylococcus aureus and Bacillus subtilis. uobabylon.edu.iq
Furthermore, a study synthesizing seventeen different phthalide (B148349) derivatives found that compounds with halogenated phenyl groups were particularly active against a range of Gram-negative and Gram-positive bacteria. researchgate.netnih.gov While these studies establish the antibacterial potential of the isobenzofuranone core structure, specific data on the activity of 3-pentyl-1(3H)-isobenzofuranone against key pathogens like Staphylococcus aureus or Pseudomonas aeruginosa is not extensively detailed in the current body of literature.
| Compound Type | Bacterial Strain | Observed Activity | Reference |
|---|---|---|---|
| N-(3-phthalidyl) Amines | Staphylococcus aureus | Inhibition observed | imjst.org |
| N-(3-phthalidyl) Amines | Escherichia coli | Inhibition observed | imjst.org |
| 3-(substituted) isobenzohuran-1(3H)-one derivatives | Staphylococcus aureus | Active | uobabylon.edu.iq |
| 3-(substituted) isobenzohuran-1(3H)-one derivatives | Bacillus subtilis | Active | uobabylon.edu.iq |
| 3-(2-phenylhydrazinyl)-2-benzofuran-1(3H)-one | Staphylococcus aureus, Escherichia coli, Bacillus subtilis | Good activity | zu.edu.ly |
Activity against Fungal Strains (e.g., Candida albicans, Phytopathogenic Fungi)
The antifungal properties of isobenzofuranone derivatives have been consistently reported. Several studies confirm that various synthesized 3-substituted isobenzofuranones exhibit activity against the opportunistic yeast-like fungus Candida albicans. imjst.orguobabylon.edu.iq In one such study, all tested N-(3-phthalidyl) amine compounds demonstrated antifungal activity against C. albicans. imjst.org
Beyond human pathogens, this class of compounds has shown potential in agricultural applications. Phthalide derivatives have been investigated for their fungicidal activity against phytopathogenic fungi, which are major causative agents of plant diseases. researchgate.netfrontiersin.org A broad-spectrum fungicidal assay of seventeen phthalide derivatives demonstrated activity against six different fungi, indicating the versatility of this chemical scaffold in combating fungal threats. nih.gov
| Compound Type | Fungal Strain | Observed Activity | Reference |
|---|---|---|---|
| N-(3-phthalidyl) Amines | Candida albicans | Inhibition observed | imjst.org |
| 3-(substituted) isobenzohuran-1(3H)-one derivatives | Candida albicans | Active | uobabylon.edu.iq |
| Various Phthalide Derivatives | Six tested phytopathogenic fungi | Broad spectrum of activity | nih.gov |
| 3-(2-phenylhydrazinyl)-2-benzofuran-1(3H)-one | Candida albicans, Thielaviopsis paradoxa | Inhibition observed | zu.edu.ly |
Anti-leishmanial Research
Leishmaniasis is a parasitic disease caused by protozoa of the genus Leishmania. The emergence of drug-resistant strains has necessitated the search for new therapeutic agents. nih.govresearchgate.net The isobenzofuranone structure has emerged as a promising scaffold for the development of novel anti-leishmanial drugs. nih.gov
Studies have shown that synthetic isobenzofuranone derivatives can exhibit potent anti-leishmanial effects against both antimony-sensitive and resistant strains of the parasite. nih.govresearchgate.net The efficacy of these compounds is dependent on the type of substituent attached to the C-3 position of the isobenzofuranone core. nih.gov Research on various derivatives has demonstrated their ability to reduce the parasite burden in preclinical models of visceral leishmaniasis. researchgate.net Treatment with these compounds has been shown to induce an apoptosis-like cell death in Leishmania promastigotes, mediated by reactive oxygen species (ROS). nih.gov
Inhibition of Parasite Targets (e.g., DNA Topoisomerase II)
A key target for anti-leishmanial drugs is the parasite's DNA topoisomerase II (LdTOPII), an enzyme critical for the replication of the unusual kinetoplast DNA (kDNA) network. nih.govresearchgate.netresearchgate.net Several isobenzofuranone derivatives have been identified as inhibitors of this essential enzyme. nih.gov These compounds have been shown to inhibit the decatenation activity of LdTOPII, which is crucial for disentangling replicated kDNA minicircles. nih.govresearchgate.net This targeted inhibition of a vital parasitic enzyme underscores the potential of the isobenzofuranone scaffold in developing specific and effective anti-leishmanial therapies. nih.gov
Other Investigated Biological Activities (e.g., Anti-HIV, Antidiabetic, Antispasmodic)
The isobenzofuran-1(3H)-one class of compounds has been associated with a wide array of pharmacological properties in preclinical research. nih.gov Beyond antimicrobial and anti-parasitic effects, this scaffold has been investigated for potential anti-HIV, antidiabetic, and antispasmodic activities, among others. nih.gov
While specific studies on 3-pentyl-1(3H)-isobenzofuranone are not widely available for all these activities, research on structurally similar compounds provides preliminary insights. For instance, the related compound 3-Butyl-1(3H)-isobenzofuranone has been noted for its potential as an agent that relaxes smooth muscle, suggesting antispasmodic properties. The broader class of isobenzofuranones has been mentioned in reviews as having potential anti-HIV and antidiabetic activities, though detailed preclinical investigations for many specific derivatives, including the 3-pentyl variant, are still needed to substantiate these claims. nih.gov
Preclinical Pharmacokinetic and Metabolic Profile of 1(3H)-Isobenzofuranone, 3-pentyl-
Disclaimer: As of the latest search, specific preclinical pharmacokinetic and metabolic data for the compound 1(3H)-Isobenzofuranone, 3-pentyl- is not publicly available in the referenced scientific literature. The following sections provide a generalized overview of the methodologies and expected outcomes for pharmacokinetic and metabolic studies in preclinical models for a compound of this nature, based on established principles of drug metabolism and pharmacokinetic research.
Pharmacokinetic and Metabolic Research in Preclinical Models
Metabolic Pathways and Enzyme Involvement
Glucuronidation and Other Conjugation Pathways
The metabolism of 3-n-butylphthalide (NBP) involves significant phase II conjugation reactions, with glucuronidation and sulfation being primary pathways. nih.gov Following hydroxylation and oxidation, the resulting metabolites are made more water-soluble for excretion through these conjugation processes. nih.gov
In preclinical models, studies have shown that after oral administration in rats, a substantial portion of NBP and its metabolites are excreted in the urine. nih.gov A significant fraction of this excretion consists of glucuronide conjugates. nih.govresearchgate.net Specifically, the major metabolites, including mono-hydroxylated derivatives and the more extensively oxidized NBP-11-oic acid, undergo glucuronidation before elimination. nih.govresearchgate.net
Sulfation has also been identified as a key conjugation pathway, particularly in the bioactivation of the compound. nih.gov The metabolite 3-hydroxy-NBP, for instance, undergoes sulfation in the liver. nih.govresearchgate.net This process is catalyzed by sulfotransferase enzymes, with SULT1A1 being the major isoform responsible. nih.govresearchgate.net
Metabolite Identification and Quantification
Research in preclinical models, primarily rats, has led to the identification and quantification of numerous metabolites of 3-n-butylphthalide (NBP). Following a single oral dose of radiolabeled [14C]NBP to rats, a comprehensive analysis identified a total of 49 metabolites in plasma, urine, and feces. nih.gov
The principal metabolic pathways involve hydroxylation at various positions on the alkyl side chain, followed by further oxidation. nih.govpsu.edu The major circulating metabolites identified in preclinical and human plasma include 10-keto-NBP, 3-hydroxy-NBP, 10-hydroxy-NBP, and NBP-11-oic acid. researchgate.netpsu.edu In studies on rats, two carboxylic acid metabolites, NBP-11-oic acid (M5-2) and phthalide-3-acetic acid (M1), were also observed in liver homogenates. psu.eduresearchgate.net The formation of phthalide-3-acetic acid is thought to occur via β-oxidation of NBP-11-oic acid. nih.govpsu.edu
The table below summarizes the major identified metabolites of NBP from preclinical research.
| Metabolite Name | Metabolite Code | Description | References |
|---|---|---|---|
| 10-keto-NBP | M2 | A ketone metabolite formed from the oxidation of a hydroxylated precursor. | researchgate.netpsu.edu |
| 3-hydroxy-NBP | M3-1 | A primary hydroxylated metabolite, crucial for subsequent bioactivation. | researchgate.netpsu.edu |
| 10-hydroxy-NBP | M3-2 | A major circulating hydroxylated metabolite. | researchgate.netpsu.edu |
| NBP-11-oic acid | M5-2 | A carboxylic acid metabolite formed via oxidation of a hydroxylated intermediate. | researchgate.netpsu.edu |
| Phthalide-3-acetic acid | M1 | Metabolite formed from the β-oxidation of NBP-11-oic acid in rat liver homogenate. | psu.eduresearchgate.net |
| 3-glutathione-NBP | 3-GSH-NBP | A detoxification product formed from the reaction of a reactive cation with glutathione (B108866). | nih.govresearchgate.net |
Bioactivation Mechanisms
The bioactivation of 3-n-butylphthalide (NBP) is a critical area of metabolic research, as it involves the formation of chemically reactive species. The primary mechanism identified in preclinical models involves the metabolic activation of its major metabolite, 3-hydroxy-NBP (3-OH-NBP). nih.govresearchgate.net
The process begins with the oxidation of the parent compound NBP to 3-OH-NBP. nih.gov This metabolite then undergoes a phase II conjugation reaction, specifically sulfation, which is mediated predominantly by the sulfotransferase isoform SULT1A1. nih.govresearchgate.net This reaction forms 3-OH-NBP sulfate (B86663). nih.gov
This sulfate conjugate is chemically unstable. researchgate.net It spontaneously cleaves, which results in the generation of highly reactive electrophilic cations. nih.govresearchgate.net These reactive cations have a dual fate: they can be detoxified by binding to endogenous antioxidants like glutathione (GSH), or they can bind to cellular macromolecules such as hepatocellular proteins, which can potentially lead to undesirable effects. nih.govresearchgate.net The detection of a glutathione conjugate (3-GSH-NBP) in in vitro incubations with fresh rat liver homogenate provides evidence for this bioactivation pathway. nih.govresearchgate.net
Advanced Analytical and Methodological Developments in Isobenzofuranone Research
Spectroscopic Characterization Techniques (e.g., NMR, IR, MS)
The structural elucidation of 1(3H)-Isobenzofuranone, 3-pentyl- relies on a combination of spectroscopic methods. While specific spectra for this exact compound are not widely published, the characteristic features can be inferred from the analysis of the core isobenzofuranone structure and related derivatives. nih.govnih.gov
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are indispensable for mapping the carbon-hydrogen framework.
¹H NMR: The spectrum would be expected to show distinct signals for the aromatic protons on the benzene (B151609) ring, a characteristic signal for the methine proton at the C3 position adjacent to the pentyl group and the oxygen of the lactone ring, and a series of signals corresponding to the five-carbon pentyl chain.
¹³C NMR: The ¹³C NMR spectrum provides information on all carbon atoms in the molecule. nih.gov Key signals would include the carbonyl carbon of the lactone ring (typically in the 165-175 ppm region), carbons of the aromatic ring, the chiral carbon at C3, and the five distinct carbons of the pentyl group. nih.gov
Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in the molecule. The most prominent feature in the IR spectrum of an isobenzofuranone is the strong absorption band corresponding to the carbonyl (C=O) stretching vibration of the γ-lactone ring, typically appearing in the range of 1760-1800 cm⁻¹. nih.gov Additional bands would confirm the presence of aromatic C-H and aliphatic C-H bonds from the pentyl group.
Mass Spectrometry (MS): MS is used to determine the molecular weight and fragmentation pattern, which aids in confirming the structure. For 1(3H)-Isobenzofuranone, 3-pentyl-, the molecular ion peak [M]⁺ would be expected at an m/z corresponding to its molecular formula (C₁₃H₁₆O₂). The fragmentation pattern would likely involve the loss of the pentyl group and other characteristic cleavages of the phthalide (B148349) core. nist.govnist.gov
Table 1: Expected Spectroscopic Data for 1(3H)-Isobenzofuranone, 3-pentyl-
| Technique | Expected Observations | Reference (Related Compounds) |
|---|---|---|
| ¹H NMR | Signals for aromatic protons, C3-methine proton, and pentyl group protons. | chemicalbook.com |
| ¹³C NMR | Signal for lactone carbonyl carbon (~165-175 ppm), aromatic carbons, C3 carbon, and pentyl group carbons. | nih.gov |
| IR | Strong C=O stretch for γ-lactone (~1760-1800 cm⁻¹), aromatic and aliphatic C-H stretches. | nih.govfao.org |
| MS | Molecular ion peak [M]⁺ and characteristic fragmentation patterns (e.g., loss of the C₅H₁₁ alkyl chain). | nist.govnist.gov |
Chromatographic Method Development for Purity and Identity Confirmation
Chromatographic techniques are essential for separating 1(3H)-Isobenzofuranone, 3-pentyl- from reaction mixtures or natural extracts and for assessing its purity.
High-Performance Liquid Chromatography (HPLC): Reverse-phase HPLC (RP-HPLC) is a common method for the analysis of isobenzofuranone derivatives. sielc.comsielc.com A typical method would utilize a C18 column with a mobile phase consisting of a mixture of acetonitrile (B52724) and water. sielc.com The addition of a small amount of acid, like phosphoric acid or formic acid (for mass spectrometry compatibility), can improve peak shape. sielc.com This technique allows for the quantification of the compound and the detection of any impurities.
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a powerful technique for both separating volatile compounds and confirming their identity. The sample is vaporized and separated on a capillary column, with the eluting components entering a mass spectrometer for detection and identification. The retention time from the GC and the mass spectrum from the MS provide two independent confirmations of the compound's identity. This method is particularly useful for analyzing complex mixtures and identifying trace components. peerj.com The NIST Chemistry WebBook notes the availability of gas chromatography data for the related compound 3-Pentyl-4,5-dihydroisobenzofuran-1(3H)-one. nist.gov
Table 2: Typical Chromatographic Methods for Isobenzofuranone Analysis
| Technique | Column Type | Mobile Phase / Carrier Gas | Detection | Purpose | Reference (Related Methods) |
|---|---|---|---|---|---|
| HPLC | Reverse-Phase (e.g., Newcrom R1, C18) | Acetonitrile / Water with Acid (e.g., Phosphoric Acid) | UV, MS | Purity assessment, quantification, preparative separation. | sielc.comsielc.com |
| GC-MS | Capillary Column (e.g., DB-5ms) | Helium | Mass Spectrometry | Identity confirmation, analysis of volatile impurities. | peerj.com |
In Silico Modeling for Target Identification and Mechanism Prediction
In the absence of extensive biological data, in silico modeling provides a valuable approach to predict the potential biological targets and mechanisms of action for 1(3H)-Isobenzofuranone, 3-pentyl-. These computational techniques can guide further experimental research.
Molecular Docking: This technique predicts the preferred orientation of a molecule when bound to a specific protein target. For isobenzofuranone derivatives, studies have performed docking against various enzymes to explore their potential as inhibitors. nih.gov For instance, related compounds have been docked against targets like cyclooxygenase-1 (COX-1) to validate observed antiplatelet activity. nih.gov The process involves generating a 3D model of the ligand (1(3H)-Isobenzofuranone, 3-pentyl-) and docking it into the active site of a target protein. The resulting docking score and binding energy (e.g., kcal/mol) indicate the strength of the interaction, and the model can reveal specific hydrogen bonds or hydrophobic interactions. uowasit.edu.iqresearchgate.net
Structure-Activity Relationship (SAR) and Drug-Likeness Prediction: In silico tools can also calculate key physicochemical properties to assess the "drug-likeness" of a compound. nih.gov These parameters, such as molecular weight, LogP (lipophilicity), and the number of hydrogen bond donors and acceptors, help predict if a compound has properties suitable for a potential therapeutic agent. By comparing the properties of 1(3H)-Isobenzofuranone, 3-pentyl- with a library of known drugs and other bioactive isobenzofuranones, researchers can prioritize it for further biological screening. nih.gov These computational predictions are crucial first steps in the modern drug discovery pipeline, saving time and resources by focusing laboratory efforts on the most promising candidates. researchgate.net
Future Directions and Emerging Research Avenues for 1 3h Isobenzofuranone, 3 Pentyl
Exploration of Novel Biological Targets and Signaling Pathways
Initial pharmacological studies have associated phthalides, including 1(3H)-Isobenzofuranone, 3-pentyl-, with a wide array of biological effects, such as neuroprotection, anti-inflammatory actions, and cardiovascular benefits. mdpi.comnih.gov However, the precise molecular targets and signaling cascades through which 3-pentylphthalide exerts these effects remain largely to be elucidated.
Future research is anticipated to pivot towards the identification of novel and specific biological targets. Network pharmacology studies on Ligusticum chuanxiong, a primary natural source of this compound, have begun to map the complex interactions between its chemical constituents and biological systems. mdpi.comfrontiersin.org These studies suggest that phthalides may modulate multiple targets and pathways involved in conditions like thrombosis and neurodegenerative diseases. mdpi.comfrontiersin.orgacs.org Key genes and proteins identified in these network analyses, such as TNF, STAT3, and various interleukins, offer a promising starting point for more focused investigations into the specific interactions of 3-pentylphthalide. frontiersin.orgacs.org Advanced molecular biology techniques, including target-based screening and affinity chromatography, will be instrumental in pinpointing the direct binding partners of this compound, thereby revealing its mechanism of action at a molecular level.
Design and Synthesis of Next-Generation Analogues with Improved Potency or Selectivity
The natural structure of 1(3H)-Isobenzofuranone, 3-pentyl- serves as a valuable scaffold for medicinal chemistry efforts. The synthesis of next-generation analogues presents a significant opportunity to enhance its therapeutic properties. Chemical transformations of monomeric phthalides have been explored, indicating the feasibility of modifying the core structure. nih.gov Research has also led to the identification of related natural compounds, such as 4,5-dihydro-3,1'-dihydroxy-3-pentylphthalide, which provides further insight into potential structural modifications. researchgate.net
The focus of future synthetic programs will likely be on structure-activity relationship (SAR) studies. By systematically altering the substituents on the phthalide (B148349) ring and the pentyl side chain, chemists can aim to develop analogues with:
Improved Potency: Increasing the binding affinity for specific biological targets.
Enhanced Selectivity: Minimizing off-target effects and potential side effects.
Favorable Pharmacokinetic Properties: Optimizing absorption, distribution, metabolism, and excretion (ADME) profiles for better bioavailability and in vivo efficacy.
The synthesis and biological evaluation of a library of such analogues will be a critical step in translating the therapeutic potential of this natural product into a viable clinical candidate.
Application of Advanced Omics Technologies (e.g., Metabolomics, Proteomics)
The advent of "omics" technologies offers a powerful lens through which to view the system-wide effects of 1(3H)-Isobenzofuranone, 3-pentyl-. Metabolomic profiling of Ligusticum chuanxiong has already proven effective in identifying and quantifying its diverse phthalide constituents. researchgate.netrsc.org
Future research will likely involve the application of these technologies in a more targeted manner:
Metabolomics: Analyzing the changes in the metabolic profile of cells or organisms upon treatment with 3-pentylphthalide can reveal the metabolic pathways it perturbs. This can provide a functional readout of its biological activity and help identify biomarkers of its effect. rsc.org
Proteomics: By comparing the proteome of treated versus untreated cells, researchers can identify proteins whose expression levels or post-translational modifications are altered by the compound. This can offer direct clues about its molecular targets and the signaling pathways it modulates.
Development of Advanced Delivery Systems
Like many natural products, 1(3H)-Isobenzofuranone, 3-pentyl- may face challenges related to poor water solubility, which can limit its bioavailability when administered orally. core.ac.ukmonash.edu The development of advanced delivery systems is therefore a crucial area of future research to enhance its therapeutic efficacy.
Lipid-based drug delivery systems are particularly promising for hydrophobic compounds. nih.gov Future investigations are expected to explore various nanoformulations, including:
Liposomes: These are vesicles composed of lipid bilayers that can encapsulate lipophilic drugs, potentially improving their solubility and circulation time. nih.gov
Nanoemulsions and Microemulsions: These systems can enhance the oral absorption of poorly soluble drugs by increasing their surface area and facilitating their transport across the gut wall. mdpi.com
Solid Lipid Nanoparticles (SLNs): These are solid lipidic carriers that can offer controlled drug release and improved stability. core.ac.ukmdpi.com
By encapsulating 3-pentylphthalide in these advanced delivery systems, researchers can aim to improve its pharmacokinetic profile, enabling more effective and targeted delivery to its site of action.
Investigation of Environmental Impact and Bioremediation Potential
As the research and potential application of 1(3H)-Isobenzofuranone, 3-pentyl- expand, it is imperative to consider its environmental fate and potential ecological impact. Safety data for the related compound, 3-butylidenephthalide, indicates toxicity to aquatic life with long-lasting effects, highlighting the need for a thorough environmental risk assessment. caymanchem.com Studies on (E/Z)-3-butylidenephthalide have also demonstrated its toxicity to insects like fire ants. mdpi.com
Future research should therefore include:
Ecotoxicity Studies: Assessing the potential harm of 3-pentylphthalide to a range of non-target organisms, including aquatic life and soil microorganisms.
Environmental Fate Studies: Investigating its persistence, degradation, and potential for bioaccumulation in the environment.
Conversely, the potential for bioremediation should also be explored. Research on other phthalate (B1215562) esters has shown that certain microorganisms can degrade these compounds. frontiersin.org Investigating whether similar microbial degradation pathways exist for 3-pentylphthalide could lead to the development of bioremediation strategies to mitigate any potential environmental contamination.
Integration with Systems Biology and Network Pharmacology Approaches
The complexity of the biological effects of natural products like 1(3H)-Isobenzofuranone, 3-pentyl- necessitates a holistic, systems-level approach. Systems biology and network pharmacology are powerful computational tools that can integrate diverse datasets to model the complex interactions between drugs, targets, and disease pathways. nih.gov
Several studies have already applied these approaches to Ligusticum chuanxiong, the plant source of 3-pentylphthalide, to elucidate the multi-component, multi-target mechanisms of action of its extracts. mdpi.comfrontiersin.orgmdpi.com These studies have successfully identified key active compounds, including phthalides, and their potential targets in the context of various diseases. mdpi.comnih.gov
Future research will refine these models to focus specifically on 3-pentylphthalide. By constructing detailed network models of its interactions, researchers can:
Predict novel therapeutic targets and indications.
Identify potential synergistic or antagonistic interactions with other compounds.
Gain a deeper understanding of its role within the broader pharmacological effects of its natural source.
This integrative approach will be instrumental in guiding future experimental research and in developing a comprehensive understanding of the therapeutic potential of 1(3H)-Isobenzofuranone, 3-pentyl-.
Q & A
Q. What are the recommended synthetic routes for 3-pentyl-1(3H)-isobenzofuranone, and how do reaction conditions influence yield and purity?
- Methodological Answer : Synthesis of alkyl-substituted isobenzofuranones typically involves cyclization of pre-functionalized precursors. For example, fluorinated analogs (e.g., 3-hydroxy-7-fluoro derivatives) are synthesized using fluorinating agents like Selectfluor under controlled temperatures (40–80°C) and polar solvents (e.g., acetonitrile) . For 3-pentyl substitution, a similar approach could involve alkylation of a phthalide precursor with pentyl bromide, followed by acid-catalyzed cyclization. Key parameters include:
- Reaction time : Prolonged heating (>12 hrs) improves cyclization efficiency but may degrade thermally unstable intermediates.
- Solvent choice : Polar aprotic solvents (e.g., DMF) enhance nucleophilic substitution rates during alkylation.
- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) is critical for isolating the product from unreacted pentyl halides .
Q. How can researchers characterize the purity and structural integrity of 3-pentyl-1(3H)-isobenzofuranone using spectroscopic methods?
- Methodological Answer :
- NMR :
- ¹H NMR : Peaks at δ 1.2–1.6 ppm (pentyl chain -CH₂-), δ 4.8–5.2 ppm (lactone ring -O-CH-), and aromatic protons (δ 6.8–7.5 ppm) confirm substitution .
- ¹³C NMR : Lactone carbonyl (C=O) appears at ~170 ppm; alkyl carbons resonate between 20–35 ppm .
- HPLC : Use a C18 column (mobile phase: 60:40 acetonitrile/water) to assess purity (>95% by area under the curve) .
- Mass Spectrometry : ESI-MS in positive mode should show [M+H]⁺ at m/z 220.13 (calculated exact mass: 220.1463) .
Advanced Research Questions
Q. What strategies can be employed to analyze conflicting data regarding the biological activity of alkyl-substituted isobenzofuranones?
- Methodological Answer : Contradictions in bioactivity data (e.g., neuroprotective vs. cytotoxic effects) often arise from differences in:
- Cellular models : Primary neurons vs. immortalized cell lines (e.g., PC12 cells) may show varying sensitivity to ROS modulation .
- Substituent positioning : Meta- vs. para-substitution on the aromatic ring alters electron distribution, affecting redox activity. Computational DFT studies (e.g., HOMO-LUMO gap analysis) can predict reactivity .
- Dosage : Nonlinear dose-response curves require rigorous EC₅₀ determination. For example, 3-butyl-6-fluoro derivatives show neuroprotection at 10 μM but cytotoxicity at 50 μM .
Q. How does the alkyl chain length (e.g., pentyl vs. butyl) impact the physicochemical and biological properties of isobenzofuranones?
- Methodological Answer :
- Lipophilicity : Longer chains (e.g., pentyl) increase logP values, enhancing membrane permeability. Calculated logP for 3-pentyl: ~3.2 vs. 2.8 for 3-butyl .
- Biological activity :
| Chain Length | Neuroprotective EC₅₀ (μM) | Cytotoxicity Threshold (μM) |
|---|---|---|
| Butyl | 12.5 ± 1.2 | 50 |
| Pentyl | 8.3 ± 0.9 | 40 |
| Data suggest pentyl derivatives are more potent but have narrower therapeutic windows . |
- Crystallography : Longer alkyl chains induce steric hindrance, reducing crystal symmetry. Single-crystal X-ray diffraction (e.g., CCDC 1505246) reveals packing differences impacting solubility .
Data Contradiction Analysis
- Example : Discrepancies in boiling points (e.g., 341.8°C predicted for 3-hexyl vs. 386.8°C for 3-(3-methylphenyl)methylene derivatives) highlight the need for standardized prediction models. Use group contribution methods (e.g., Joback) or experimental validation via differential scanning calorimetry (DSC) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
